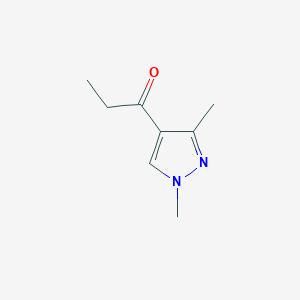

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one

Description

BenchChem offers high-quality 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCJJJHWMIIUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(N=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Pyrazole Core in Contemporary Organic Synthesis

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary organic synthesis and medicinal chemistry. Its prevalence stems from its remarkable chemical stability, its capacity for diverse functionalization, and its wide array of biological activities. The pyrazole nucleus is a key pharmacophore found in numerous approved drugs, underscoring its therapeutic relevance.

Pyrazoles are integral to the development of a wide spectrum of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer drugs. The versatility of the pyrazole core allows for the synthesis of a vast library of derivatives, each with potentially unique biological properties. Synthetic chemists have developed numerous methods for the construction of the pyrazole ring, with the condensation of 1,3-dicarbonyl compounds with hydrazines being a classic and widely used approach. More recent advancements include multicomponent reactions and cycloaddition strategies, which offer efficient and atom-economical routes to these valuable heterocycles.

Deconstructing the Molecule: Structural Context and Nomenclature of 1 1,3 Dimethyl 1h Pyrazol 4 Yl Propan 1 One

The systematic name 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one provides a clear blueprint of its molecular architecture. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name can be dissected as follows:

Pyrazole (B372694) : This identifies the core five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

1H-pyrazole : This specifies the position of the hydrogen atom on one of the nitrogen atoms in the parent pyrazole ring.

1,3-dimethyl : These locants and prefixes indicate the presence of two methyl (CH₃) groups attached to the pyrazole ring. One is on the nitrogen atom at position 1, and the other is on the carbon atom at position 3.

Propan-1-one : This denotes a three-carbon ketone, where the carbonyl group (C=O) is located on the first carbon of the propane (B168953) chain.

1-(...-pyrazol-4-yl) : This signifies that the entire propan-1-one group is attached to the pyrazole ring at its 4th position.

The resulting structure is a ketone where the carbonyl group is directly bonded to the C4 position of the 1,3-dimethylpyrazole (B29720) ring. This arrangement, a 4-acylpyrazole, is a common motif in pyrazole chemistry and is often a target in synthetic endeavors due to the associated biological activities of this class of compounds.

Below is a table summarizing the structural features of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one.

| Feature | Description |

| Core Heterocycle | Pyrazole |

| Substituents on Pyrazole Ring | Methyl group at N1, Methyl group at C3 |

| Functional Group | Propan-1-one (a ketone) |

| Point of Attachment | The propan-1-one group is attached to the C4 position of the pyrazole ring. |

| Molecular Formula | C₈H₁₂N₂O |

Spectroscopic and Advanced Analytical Characterization of 1 1,3 Dimethyl 1h Pyrazol 4 Yl Propan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structure determination. The analysis of chemical shifts (δ), signal multiplicities, and integration values allows for the assignment of each proton and carbon atom within the 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring, the N-methyl and C-methyl groups, and the propanoyl side chain. The pyrazole ring proton (H-5) typically appears as a singlet in the aromatic region. The two methyl groups attached to the pyrazole ring (N-CH₃ and C-CH₃) also present as sharp singlets, with the N-methyl protons generally appearing at a slightly higher chemical shift. The ethyl group of the propanoyl moiety gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern indicating scalar coupling between adjacent non-equivalent protons.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C=O) of the propanoyl group is readily identifiable by its characteristic downfield chemical shift (typically >190 ppm). The carbon atoms of the pyrazole ring resonate in the aromatic region, while the carbons of the methyl and ethyl groups appear in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (pyrazole ring) | ~7.8 - 8.0 | s (singlet) |

| N-CH₃ | ~3.8 - 4.0 | s (singlet) |

| C-CH₃ | ~2.4 - 2.6 | s (singlet) |

| -C(O)CH₂CH₃ | ~2.8 - 3.0 | q (quartet) |

Table 2: Predicted ¹³C NMR Spectral Data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~195 - 200 |

| C-3 (pyrazole ring) | ~150 - 155 |

| C-5 (pyrazole ring) | ~138 - 142 |

| C-4 (pyrazole ring) | ~115 - 120 |

| N-CH₃ | ~35 - 40 |

| -C(O)CH₂CH₃ | ~30 - 35 |

| C-CH₃ | ~12 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, 1,1-ADEQUATE)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial relationships between atoms, confirming the structure derived from 1D NMR. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the propanoyl group, confirming their adjacency. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations). youtube.com This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the pyrazole H-5 proton signal would correlate with the C-5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the N-methyl protons to the pyrazole ring carbons (C-5 and C-3) and from the methylene protons of the propanoyl group to the carbonyl carbon and the C-4 of the pyrazole ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. huji.ac.il For the target molecule, NOESY can confirm the substitution pattern by showing spatial proximity between, for example, the C-3 methyl protons and the pyrazole H-5 proton, or between the N-methyl protons and the pyrazole H-5 proton. nih.gov

1,1-ADEQUATE: This is a more specialized experiment that reveals one-bond carbon-carbon couplings. While powerful, it is less commonly used due to sensitivity limitations. It could be employed to definitively establish the carbon skeleton of the pyrazole ring and its connection to the propanoyl side chain.

Diffusion NMR Studies for Solution-Phase Speciation

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a solution based on their translational diffusion coefficients, which are related to their size and shape. huji.ac.ilox.ac.uk By applying pulsed magnetic field gradients, molecules that diffuse more slowly (larger molecules) can be distinguished from those that diffuse more rapidly (smaller molecules). columbia.edumanchester.ac.uk

For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, a DOSY experiment would be expected to show all proton signals aligning at a single diffusion coefficient value, confirming the presence of a single, monomeric species in solution. This technique is particularly valuable for studying potential intermolecular interactions, aggregation, or complex formation in solution, as these phenomena would lead to the observation of slower diffusion rates and potentially multiple diffusing species.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 152. The fragmentation of pyrazole derivatives is often characterized by cleavage of the ring and side-chain substituents. researchgate.net For the target compound, two primary fragmentation pathways are anticipated:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the ethyl group is a common pathway for ketones. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable acylium ion at m/z 123. This is often a prominent peak in the spectrum.

McLafferty Rearrangement: While less likely for a propanone without a gamma-hydrogen, other rearrangements and cleavages involving the pyrazole ring can occur. The ring itself can undergo cleavage, often involving the loss of N₂ or HCN, a characteristic fragmentation for nitrogen-containing heterocycles. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 152 | [M]⁺˙ (Molecular Ion) | - |

| 123 | [M - C₂H₅]⁺ | α-cleavage at carbonyl group |

| 95 | [C₅H₇N₂]⁺ | Cleavage of the C-C bond between pyrazole and carbonyl |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one displays characteristic absorption bands that confirm the presence of its key structural features. mdpi.com The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1660-1700 cm⁻¹ for α,β-unsaturated or aryl ketones. rsc.org The C-H stretching vibrations of the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ region. The region below 1400 cm⁻¹ contains a complex pattern of signals from various bending and stretching modes, which constitute a unique "fingerprint" for the molecule.

Table 4: Characteristic Infrared Absorption Bands for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretching (ketone) | 1660 - 1700 | Strong |

| C=N, C=C stretching (pyrazole ring) | 1400 - 1600 | Medium-Variable |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and composition. nih.gov The technique relies on the inelastic scattering of monochromatic light, typically from a laser, where the frequency of the scattered photons is shifted relative to the incident photons. nih.gov These shifts, known as Raman shifts, correspond to the energies of specific molecular vibrations, such as bond stretching and bending. nih.gov

Pyrazole Ring Vibrations: Stretching and deformation modes of the C=C, C-N, and N-N bonds within the heterocyclic ring.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes from the two methyl groups attached to the pyrazole ring.

Propanone Moiety Vibrations: A strong characteristic peak for the C=O (carbonyl) stretch, typically found in the 1600-1800 cm⁻¹ region, as well as vibrations from the C-C bonds and C-H bonds of the ethyl group.

While a specific, publicly available Raman spectrum for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one is not detailed in the surveyed literature, data for structurally related compounds such as 1,3-dimethyl-1H-pyrazol-5-amine are available and used as reference standards. nih.gov Analysis of such derivatives allows for the assignment of vibrational modes associated with the core 1,3-dimethyl-1H-pyrazole structure, which would be foundational for interpreting the spectrum of the title compound.

X-ray Diffraction Analysis for Solid-State Structure Determination and Conformer Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in its crystalline form.

While the crystal structure for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one itself is not described in the available literature, analysis of closely related derivatives provides significant insight into the structural characteristics of this family of compounds. For example, the crystal structure of 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one has been determined in detail. nih.gov In the molecule of this derivative, the pyrazole and benzene (B151609) rings are nearly coplanar, with a dihedral angle of 3.50 (3)°. nih.gov The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains. nih.gov Furthermore, π–π stacking interactions between the pyrazole and benzene rings, with a centroid–centroid distance of 3.820 (3) Å, contribute to the stability of the crystal lattice. nih.gov

Detailed crystallographic data for this derivative are presented in the tables below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₄H₁₆ClN₃O |

| Molar mass | 277.75 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 14.5389 (8), 7.8731 (6), 12.1411 (7) |

| β (°) | 102.566 (5) |

| Volume (ų) | 1356.46 (15) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 173 |

| Parameter | Value |

|---|---|

| Diffractometer | Stoe IPDS II two-circle diffractometer |

| Reflections collected | 8907 |

| Independent reflections | 2528 |

| R_int | 0.034 |

| R[F² > 2σ(F²)] | 0.031 |

| wR(F²) | 0.086 |

| Goodness-of-fit (S) | 1.06 |

Similarly, the structure of another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, has been confirmed by X-ray diffraction, providing further examples of how this technique is applied to pyrazole-containing molecules. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light, providing information about its excited electronic states. science.gov

For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, the key chromophores—parts of the molecule that absorb light—are the pyrazole ring and the carbonyl group of the propanone side chain. The UV-Vis spectrum would be expected to show absorptions corresponding to the following electronic transitions:

π → π* transitions: These high-energy transitions occur within the conjugated π-system of the pyrazole ring. The introduction of substituents like the propanone group can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). mdpi.com

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The carbonyl group's n → π* transition is typically weaker in intensity and occurs at a longer wavelength than the π → π* transitions.

The optical properties, including fluorescence, are highly dependent on the molecular structure. While many pyrazole derivatives are known to be fluorescent, specific absorption and emission data for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one are not detailed in the provided search results. However, studies on other heterocyclic systems show that the fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima) can be significantly influenced by solvent polarity and the presence of electron-donating or electron-withdrawing groups on the aromatic ring. mdpi.comresearchgate.net Characterization of the title compound would involve dissolving it in various solvents to observe these potential solvatochromic effects, providing insight into the electronic nature of its ground and excited states. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 1,3 Dimethyl 1h Pyrazol 4 Yl Propan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to predicting the properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. nih.gov This process, called geometry optimization, seeks the lowest energy conformation on the potential energy surface. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov

For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, DFT optimization would define the precise bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity of the pyrazole (B372694) ring and the orientation of the propanone substituent relative to the ring. Studies on similar pyrazole derivatives, such as (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) (p-tolyl)methanone, have successfully used DFT to achieve excellent agreement with experimental data, validating the approach. nih.gov The total electronic energy calculated for the optimized structure is a key thermodynamic parameter representing the molecule's stability.

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Pyrazole System (Note: Data below is illustrative, based on typical values for pyrazole derivatives, as specific calculations for the target compound are not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (pyrazole ring) | ~1.34 - 1.38 Å |

| Bond Length | N-N (pyrazole ring) | ~1.35 Å |

| Bond Angle | C-C-C (propanone) | ~118° |

| Dihedral Angle | Pyrazole Ring - Propanone Group | Variable (subject to conformational analysis) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For pyrazole derivatives, the HOMO is often localized over the electron-rich pyrazole ring, while the LUMO may be distributed over the more electrophilic parts of the molecule, such as the carbonyl group. Computational studies on various pyrazole compounds have used HOMO-LUMO analysis to predict charge transfer interactions within the molecule. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for Pyrazole Derivatives (Note: Values are representative and not specific to 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one.)

| Parameter | Energy (eV) | Implication |

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 5.0 eV | Chemical stability and reactivity |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map is a visual tool used to illustrate this charge distribution on the molecule's van der Waals surface. wuxiapptec.com MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. wuxiapptec.com For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, the MEP map is expected to show significant negative potential around the carbonyl oxygen atom and the nitrogen atom at position 2 of the pyrazole ring, making them key centers for intermolecular interactions like hydrogen bonding. researchgate.net The hydrogen atoms of the methyl groups would exhibit positive potential. researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. rsc.org Theoretical calculations for pyrazole derivatives have shown good correlation with experimental spectra, aiding in the correct assignment of proton and carbon signals. rsc.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to predict its infrared (IR) spectrum. These calculations help in assigning specific absorption bands to the corresponding vibrational modes of functional groups, such as the characteristic C=O stretching frequency of the ketone. For a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the C=O bond stretch was observed experimentally at 1663 cm⁻¹. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.gov The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the energy and intensity of electronic excitations, often related to π→π* and n→π* transitions involving the pyrazole ring and the carbonyl group.

Conformational Analysis and Interconversion Pathways

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers required for interconversion between them (transition states). unibo.it For 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, the primary source of conformational flexibility is the rotation around the single bond connecting the pyrazole ring (at C4) and the carbonyl carbon of the propanone group.

By systematically rotating this bond and calculating the energy at each step (a potential energy surface scan), researchers can map out the conformational landscape. unibo.it This analysis would reveal whether the propanone group prefers to be coplanar with the pyrazole ring to maximize conjugation or adopts a twisted conformation to minimize steric hindrance between the ethyl group and the methyl group at position 3 of the ring. Understanding these pathways and the energy barriers between conformers is essential for describing the molecule's dynamic behavior. nih.gov

Non-Covalent Interactions and Intermolecular Forces in Solid and Solution States

Non-covalent interactions are the dominant forces governing how molecules interact with each other in condensed phases (solid and liquid). researchgate.net These interactions, though weaker than covalent bonds, are critical in determining crystal packing, solubility, and biological activity. nih.gov

In the solid state, the crystal structure of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one would be stabilized by a network of intermolecular forces. Based on its functional groups, the following interactions are plausible:

Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···N hydrogen bonds involving the methyl and ethyl groups as donors and the carbonyl oxygen or pyrazole nitrogen as acceptors are likely to be significant. nih.gov

π-π Stacking: The aromatic pyrazole rings of adjacent molecules may stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar carbonyl group, leading to dipole-dipole interactions that help orient the molecules in the crystal lattice.

Computational analysis of crystal structures of similar compounds, such as 3-(3-chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, confirms the presence of intermolecular hydrogen bonds and π–π stacking, highlighting their importance in stabilizing the crystal structure. nih.gov

Molecular Docking Studies for Investigating Binding Modes with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Currently, specific molecular docking studies detailing the binding modes of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one with specific theoretical protein targets are not extensively available in the public research literature. While numerous studies have been conducted on various pyrazole derivatives, demonstrating their potential to interact with a wide range of biological targets, data for this exact compound remains limited. biointerfaceresearch.comamazonaws.commdpi.com

Research on structurally related pyrazole compounds has shown interactions with targets such as tyrosine kinases researchgate.netdntb.gov.ua, Candida CYP51 enzymes mdpi.comresearchgate.net, and proteins involved in neuroinflammation. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on other pyrazole derivatives have identified specific amino acid residues within the active sites of these proteins that are crucial for binding. nih.gov However, without direct computational studies on 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, any discussion of its specific binding modes would be speculative.

Further computational research, including molecular docking and molecular dynamics simulations, would be necessary to elucidate the potential biological targets and specific molecular interactions of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one. Such studies would provide valuable insights into its mechanism of action and guide further experimental validation.

Reactivity and Mechanistic Studies of 1 1,3 Dimethyl 1h Pyrazol 4 Yl Propan 1 One

Exploration of Reaction Pathways and Kinetic Parameters

While specific kinetic studies on 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one are not extensively documented, its reactivity can be inferred from studies on analogous systems, particularly the synthesis of pyrazoles. The formation of the pyrazole (B372694) ring itself, often through the Knorr synthesis, involves the condensation of a β-diketone with a hydrazine (B178648) derivative. iscre28.orgresearchgate.net Kinetic investigations of this reaction reveal that it is typically first-order in both the diketone and the hydrazine. researchgate.net

The reaction rates are highly sensitive to several factors:

Substituent Effects: Electron-withdrawing groups on the hydrazine component generally slow down the reaction, whereas substituents on the diketone can modulate reactivity and regioselectivity. researchgate.net

pH of the Medium: The rate-determining step of pyrazole formation can shift depending on the acidity of the reaction medium. researchgate.net

Catalysis: The synthesis of pyrazoles can be effectively catalyzed by agents like tungstate (B81510) sulfuric acid, which allows for rapid, solvent-free conditions. researchgate.net

Kinetic models for the Knorr pyrazole synthesis have been developed using high-throughput transient flow experiments, which help in discriminating between competing reaction networks and identifying kinetically significant steps. iscre28.org For instance, different models propose that the final aromatization step to form the pyrazole ring can be catalyzed by the diketone, the pyrazole product itself, or the hydrazine reactant. iscre28.org In one-pot procedures, the synthesis of 3,5-disubstituted pyrazoles from a ketoacetylene precursor can be directed by kinetic versus thermodynamic control, where factors like solvent polarity and reaction time determine the final product distribution. nih.gov

| Reaction Type | Reactants | Key Kinetic Influences | Order |

| Knorr Pyrazole Synthesis | 1,3-Diketones, Arylhydrazines | Substituents on reactants, pH | First order in each reactant |

| Pyrazoline Synthesis | Chalcones, Thiosemicarbazide | Substituent effects | First order |

| One-pot Pyrazole Synthesis | Aryl Propargyl Ether, Benzoyl Chloride, Hydrazine | Catalyst loading, solvent polarity, time | Kinetically controlled |

This table presents kinetic data for the synthesis of pyrazole rings, which provides foundational context for the reactivity of the resulting pyrazole compounds.

Role in Condensation and Addition Reactions as a Ketone

The ketone group in 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one is a key site for reactivity, enabling it to participate in a variety of condensation and addition reactions typical of carbonyl compounds.

Condensation Reactions: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This facilitates condensation reactions with compounds containing active methylene (B1212753) groups or with amine derivatives. For instance, pyrazolyl ketones can undergo condensation with hydrazine or its derivatives to form hydrazones, or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental steps in the synthesis of more complex heterocyclic systems. The synthesis of pyrazole derivatives often begins with the cyclocondensation of α,β-unsaturated ketones with hydrazines. researchgate.netnih.gov

Cyclization Reactions Involving the Dimethylpyrazole-Propanone Moiety

The 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one structure serves as a valuable synthon for the construction of fused heterocyclic ring systems. The ketone and the adjacent pyrazole ring can be involved in cyclization reactions to form bicyclic and polycyclic compounds with potential applications in medicinal chemistry.

For example, β-aminovinyl ketones, which share structural similarities with the target compound, can react with nitrile oxides in a cycloaddition-elimination sequence to yield isoxazole (B147169) derivatives. rsc.org These isoxazoles can then be further treated with hydrazine hydrate (B1144303) to produce fused isoxazolo[3,4-d]pyridazines. rsc.org This suggests that 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one could be chemically modified (e.g., through a Vilsmeier-Haack type reaction) to introduce a reactive group that facilitates intramolecular or intermolecular cyclization.

Another synthetic strategy involves the reaction of 1,3-diketones with hydrazines in the presence of a suitable catalyst to generate pyrazole derivatives through a condensation-cyclization pathway. researchgate.net Furthermore, cascade reactions involving pyrazoles have been developed; for instance, a copper-catalyzed aerobic [3+2] annulation followed by a ring-opening cascade between hydrazones and exocyclic dienones has been used to synthesize 5-(pyrazol-4-yl) pentanoic acid derivatives. researchgate.net Such strategies could be adapted to utilize the propanone side chain of the target molecule to build new ring systems.

Coordination Chemistry: Formation of Metal Complexes Utilizing Pyrazole-Ketone Derived Ligands

Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. researchgate.netuninsubria.it The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one can be readily modified to create potent chelating ligands for a wide range of metal ions.

The most common approach involves the conversion of the ketone group into a function that can act as a second coordination site along with one of the pyrazole nitrogen atoms. This creates a bidentate chelating ligand capable of forming stable five- or six-membered rings with a metal center.

Examples of Ligand Modifications:

Acylpyrazolones: By introducing another carbonyl group at the α-position to the existing ketone, a β-diketone (acylpyrazolone) ligand is formed. These ligands are excellent chelating agents that coordinate to metals like Zn(II) in their enolic form through the pyrazole nitrogen and a carbonyl oxygen. nih.gov

Hydrazones and Schiff Bases: Condensation of the ketone with hydrazines or primary amines yields hydrazone or Schiff base ligands, respectively. These ligands can coordinate to metals through the pyrazole nitrogen and the imine nitrogen.

Oximes: Reaction with hydroxylamine produces an oxime. The resulting pyrazolyl-oxime can act as a bidentate ligand, coordinating through the pyrazole and oxime nitrogen atoms.

These derived ligands can form complexes with various transition metals, lanthanides, and actinides. nih.govnih.gov The resulting metal complexes exhibit diverse coordination geometries, including octahedral and square planar, and can be mononuclear or polynuclear. nih.govresearchgate.netresearchgate.net For example, zinc(II) complexes with acylpyrazolone ligands have been synthesized and characterized, demonstrating the effective chelating ability of this ligand type. nih.gov

| Metal Ion | Ligand Type Derived from Pyrazole Ketone | Coordination Mode | Resulting Complex Geometry |

| Zn(II) | Acylpyrazolone | Bidentate (N, O) | Octahedral |

| Cd(II) | Pyrazole-acetamide | Bidentate (N, O) | Octahedral |

| Cu(II) | Pyrazole-acetamide | Bidentate (N, O) | Octahedral |

| Co(II) | Pyrazole-carboxamidine | Bidentate (N, N) | Octahedral |

This table summarizes the coordination behavior of ligands derived from pyrazole functionalized with ketone-like moieties, illustrating their versatility in forming metal complexes.

Electrochemical Behavior and Redox Properties (e.g., via Cyclic Voltammetry)

The electrochemical properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one are determined by the redox activity of the pyrazole ring and the ketone functional group. Cyclic voltammetry is a key technique for investigating these properties.

Studies on related pyrazole derivatives show that the pyrazole ring can undergo oxidation. researchgate.netmdpi.com The electrooxidation of pyrazolines is a sustainable method for their aromatization to pyrazoles. rsc.org Furthermore, electrochemical methods can be used for the functionalization of the pyrazole ring, such as C-H halogenation or thiocyanation, which proceeds through the anodic oxidation of the substrate or a nucleophile. mdpi.com

The redox behavior is also influenced by substituents. For example, pyrazolyl-substituted 1,4-dihydroxybenzenes exhibit complex electrochemical behavior, including reversible one-electron reduction processes and the formation of stable semiquinone anions upon reaction with oxygen. researchgate.net Cyclic voltammetry measurements of 2,5-bis(pyrazol-1-yl)-1,4-benzoquinone show two reversible one-electron reduction steps, indicating the stability of the radical anion and dianion species. researchgate.net

| Compound Class | Electrochemical Process | Key Findings |

| Pyrazolines | Anodic Oxidation | Aromatization to corresponding pyrazoles. rsc.org |

| Aminopyrazoles | Anodic Oxidation | N-N coupling to form azopyrazoles. mdpi.com |

| Pyrazolyl-hydroquinones | Redox Reactions | Formation of stable semiquinones and quinones. researchgate.net |

| Pyrazoles | Anodic Substitution | C-H functionalization (e.g., bromination, thiocyanation). mdpi.com |

This table illustrates the common electrochemical reactions observed for various pyrazole derivatives, providing a basis for predicting the redox properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one.

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape and Key Findings

Research into 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one and its analogues is situated within the broader context of pyrazole (B372694) chemistry. The pyrazole core is a significant pharmacophore, appearing in numerous approved drugs and demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bohrium.comnih.govorientjchem.org The current landscape reveals that while general pyrazole synthesis is well-established, the preparation of specific substitution patterns, such as 4-acylpyrazoles, has presented unique challenges.

A key recent finding is the development of novel synthetic routes to 4-acylpyrazoles, which were previously considered difficult to obtain. nih.govacs.org One notable advancement is a copper-catalyzed, one-pot cascade reaction that utilizes saturated ketones and hydrazones as starting materials. nih.govacs.org This method proceeds through multiple C(sp³)–H bond functionalizations and a C–C bond cleavage and reorganization, offering a significant improvement in efficiency and accessibility over traditional methods. acs.org

The significance of the structural motifs within 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one is rooted in the established utility of its constituent parts. The dimethylpyrazole ring offers metabolic stability and precise steric and electronic properties, while the 4-acyl group provides a versatile synthetic handle for further molecular elaboration.

Table 1: Structural Features and Inferred Significance of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one

| Structural Feature | Known Significance & Research Findings | Potential Future Applications |

| 1,3-Dimethyl-1H-pyrazole Ring | A core structure in numerous bioactive molecules, offering chemical stability and serving as a proven pharmacophore. nih.gov The nitrogen atoms act as excellent coordination sites for metal ions. mdpi.com | Design of new therapeutic agents; development of metal-based catalysts and functional materials. |

| 4-Acyl (Propanone) Moiety | A versatile functional group for subsequent chemical transformations (e.g., condensation, reduction, halogenation). acs.org Crucial for building molecular complexity. | A key building block for synthesizing larger, more complex molecules, including fused heterocyclic systems and polymers. |

| Overall Structure | Belongs to the 4-acylpyrazole class, which is recognized as biologically and pharmaceutically important. nih.gov | Precursor for high-value chemical entities in drug discovery and materials science. |

Identification of Knowledge Gaps and Unexplored Reactivity

Despite the progress in synthesizing the 4-acylpyrazole scaffold, a significant knowledge gap exists regarding the specific chemistry of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one itself. Much of the existing literature focuses on the synthesis of the core structure rather than its subsequent application and reactivity.

Specific areas that remain largely unexplored include:

Side-Chain Reactivity: There is a lack of systematic studies on the reactivity of the propanone side chain. Investigations into reactions such as aldol (B89426) condensations, Mannich reactions, α-halogenation, and reductions could yield a new family of derivatives with potentially novel properties.

Coordination Chemistry: While pyrazoles are well-known ligands in coordination chemistry, the specific ligating ability of this compound, where the ketone oxygen could participate in chelation with the pyrazole nitrogens, is not well-documented. Exploring its complexes with various transition metals could lead to new catalysts or magnetic materials.

Photophysical Properties: The electronic and photophysical properties of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one have not been characterized. Such studies are essential to evaluate its potential for use in electronic devices, such as organic light-emitting diodes (OLEDs), or as a fluorescent probe.

Potential for Novel Synthetic Methodologies and Process Optimization

Future research should not only focus on the applications of this compound but also on refining its synthesis. While efficient one-pot methods have been developed, there is still room for improvement and innovation. nih.gov

Green Chemistry Approaches: A major trend in chemical synthesis is the adoption of green chemistry principles. ias.ac.in Future work could focus on developing syntheses that use environmentally benign solvents (like water), employ catalyst-free conditions, or utilize microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular diversity with high atom and step economy. nih.gov Designing a novel MCR that yields the 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one scaffold or its derivatives in a single step would be a significant synthetic advancement.

Flow Chemistry: For process optimization and scalability, adapting the existing batch syntheses to continuous flow processes could offer improved safety, efficiency, and control over reaction parameters, facilitating larger-scale production for further studies.

Prospects for Rational Design and Targeted Synthesis of Advanced Materials

The unique combination of a stable heterocyclic ring and a reactive ketone functionality makes 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one an ideal building block, or synthon, for the rational design of advanced materials.

Functional Polymers: The ketone group can serve as a reactive site for polymerization reactions. This could lead to the development of novel polymers incorporating the pyrazole moiety, potentially endowing the material with enhanced thermal stability, coordination ability, or specific optical properties.

Metal-Organic Frameworks (MOFs): The compound could be modified to create multitopic ligands for the construction of MOFs. By transforming the propanone group into a carboxylic acid or another coordinating group, it would be possible to design frameworks with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Fused Heterocyclic Systems: The compound is a prime candidate for use in the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. mdpi.com These fused systems are of great interest in medicinal chemistry, and using this specific building block allows for the introduction of a dimethylpyrazole unit with a defined substitution pattern, enabling the systematic exploration of structure-activity relationships. nih.gov

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and carbonyl group (δ 190–210 ppm in ¹³C).

- IR spectroscopy : Identify carbonyl stretching (C=O) at ~1700 cm⁻¹.

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 179.12 for C₉H₁₂N₂O).

Purity is assessed via HPLC (≥95% by area) or melting point consistency .

What strategies are recommended for resolving crystal structure ambiguities in pyrazole derivatives using SHELX software?

Q. Advanced

- High-resolution data : Collect diffraction data at <1.0 Å resolution to reduce noise.

- Twinning detection : Use SHELXL’s TWIN command to model twinned crystals.

- Iterative refinement : Adjust occupancy and thermal parameters for disordered atoms.

Validation tools like PLATON or CHECKCIF ensure geometric accuracy .

What known biological activities are associated with pyrazole derivatives similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one?

Basic

Pyrazole derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase).

- Anticancer effects : Apoptosis induction via kinase inhibition.

- Anti-inflammatory properties : COX-2 selectivity.

These activities correlate with substituent electronegativity and steric bulk .

How can computational chemistry be integrated with experimental data to predict the pharmacological profile of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one?

Q. Advanced

- Molecular docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina.

- ADMET prediction : Use SwissADME to assess solubility, permeability, and toxicity.

- MD simulations : Analyze ligand-receptor stability over time (e.g., GROMACS).

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

What are the key challenges in scaling up the synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one for preclinical studies?

Q. Basic

- Purification bottlenecks : Replace column chromatography with solvent fractionation.

- Exothermic reactions : Optimize cooling systems to prevent decomposition.

- Solvent recovery : Implement green chemistry principles (e.g., ethanol/water mixtures) .

How do steric and electronic effects of substituents on the pyrazole ring influence the reactivity of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one in nucleophilic reactions?

Q. Advanced

- Steric effects : Bulky groups (e.g., methyl at N1) hinder nucleophilic attack at the carbonyl.

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) increase electrophilicity of the ketone.

Quantify using Hammett σ constants or DFT-based Fukui indices .

What are the stability considerations for storing 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one, and how should degradation products be monitored?

Q. Basic

- Storage : Protect from light and moisture (use desiccants at 2–8°C).

- Degradation pathways : Hydrolysis of the carbonyl group under acidic conditions.

Monitor via HPLC with UV detection (λ = 254 nm) or TLC (Rf shifts) .

What experimental approaches can validate hypothesized metabolic pathways of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one in in vitro models?

Q. Advanced

- Liver microsomes : Incubate with NADPH to identify Phase I metabolites (e.g., hydroxylation).

- LC-MS/MS : Quantify metabolites using MRM transitions.

- Isotope tracing : Use ¹³C-labeled compounds to track metabolic fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.